

# BML-210 and Histone Acetylation: An In-depth Technical Guide

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## Compound of Interest

Compound Name: BML-210

Cat. No.: B1667151

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## Introduction

**BML-210**, also known as N-(2-aminophenyl)-N'-phenyloctanediamide, is a small molecule inhibitor of histone deacetylases (HDACs).<sup>[1][2][3]</sup> HDACs are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, **BML-210** promotes histone hyperacetylation, leading to a more open chromatin state and the modulation of gene expression. This activity underlies its observed effects on cell proliferation, apoptosis, and differentiation, making it a valuable tool for research in oncology and epigenetics. This guide provides a comprehensive technical overview of **BML-210**, focusing on its mechanism of action related to histone acetylation, quantitative data from key studies, and detailed experimental protocols.

## Core Mechanism of Action: Inhibition of HDACs and Disruption of Protein-Protein Interactions

**BML-210** exerts its biological effects primarily through the inhibition of histone deacetylase activity. This leads to an increase in the acetylation of histones, particularly Histone H4.<sup>[2]</sup> A key aspect of its mechanism involves the specific disruption of the interaction between class IIa HDACs, such as HDAC4, and the Myocyte Enhancer Factor-2 (MEF2) transcription factor.<sup>[1][4]</sup>

This disruption prevents the MEF2-dependent recruitment of HDAC4 to gene promoters, thereby alleviating transcriptional repression of MEF2 target genes.[4]

## Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of **BML-210** from various in vitro studies.

Table 1: Inhibitory Activity of **BML-210**

Parameter	Value	Cell Line/System	Reference
Apparent IC50 (HDAC4-VP16 reporter)	~5 $\mu$ M	-	[1][3]
IC50 (H3K9ac fluorescence increase)	10.02 $\mu$ M	U2OS	
EC50 (p21 expression increase)	50.81 $\mu$ M	U2OS	

Table 2: Effects of **BML-210** on Cell Cycle Distribution in NB4 Cells

Treatment	Duration	% of Cells in G0/G1 Phase	% of Cells in S Phase	Reference
10 $\mu$ M BML-210	24 h	Increase to ~70%	Decrease	[1]
10 $\mu$ M BML-210	48 h	Increase to ~70%	Decrease	[1]
20 $\mu$ M BML-210	24 h	Increase	Decrease	[1]
20 $\mu$ M BML-210	48 h	Increase	Decrease	[1]

Table 3: Induction of Apoptosis by **BML-210** in NB4 Cells

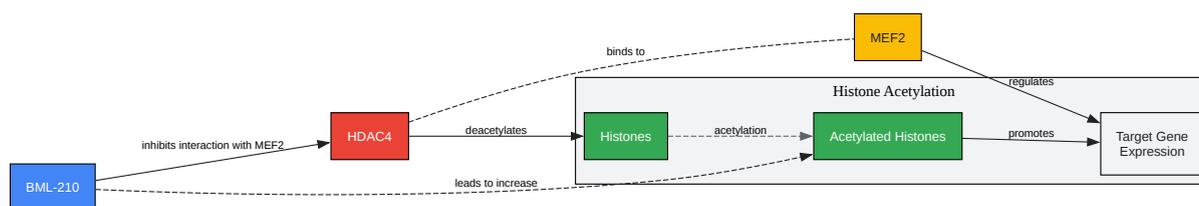
Treatment	Duration	Effect	Reference
10 $\mu$ M BML-210	48 h	Induces apoptotic cell death	[1]
20 $\mu$ M BML-210	48 h	Cytotoxic effects	[1]

 Table 4: Effect of **BML-210** on HDAC Gene Expression in NB4 Cells

Treatment	Duration	Target Gene	% Inhibition of Gene Expression	Reference
10 $\mu$ M BML-210	48 h	HDAC1	Up to 36%	[5]
20 $\mu$ M BML-210	8 h	HDAC1	Up to 74%	[5]
10 $\mu$ M BML-210	-	HDAC2, HDAC3	Very low effect	[5]
20 $\mu$ M BML-210	-	HDAC2, HDAC3	Very low effect	[5]

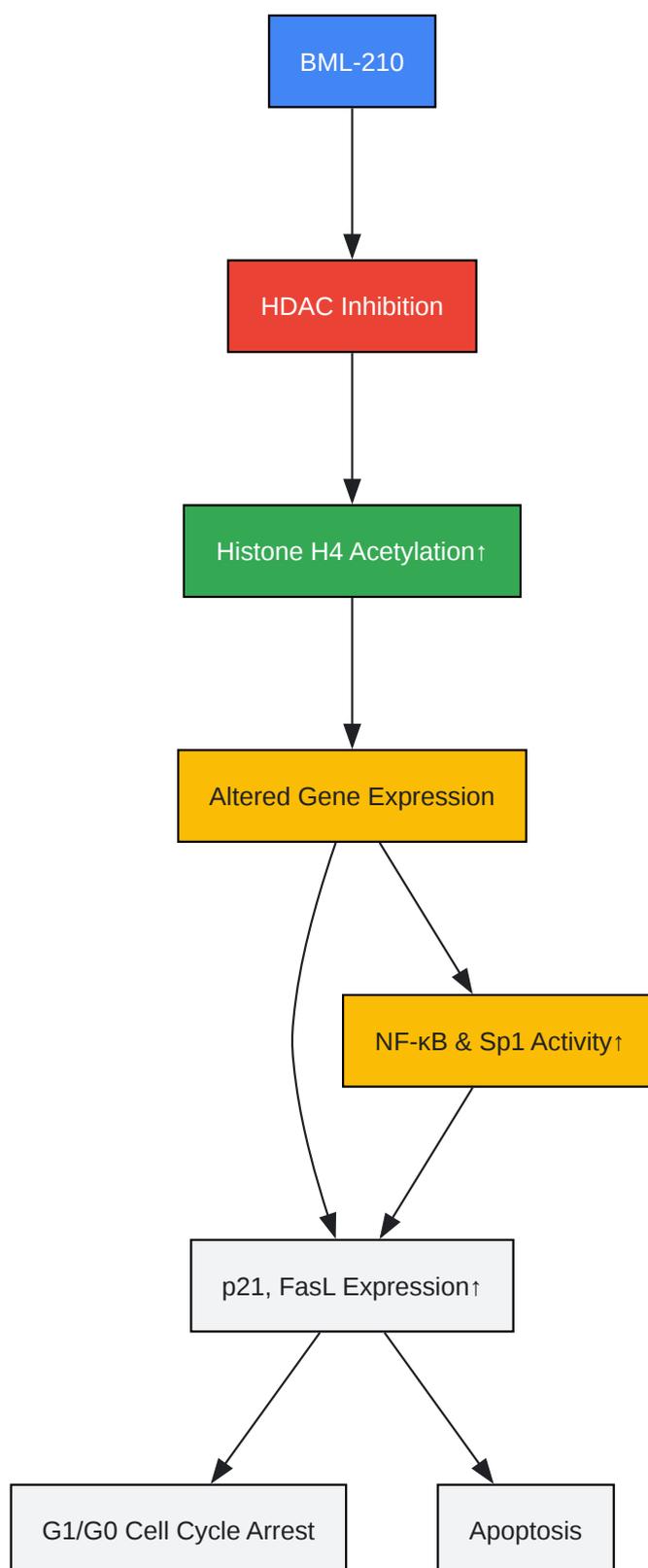
## Signaling Pathways and Logical Relationships

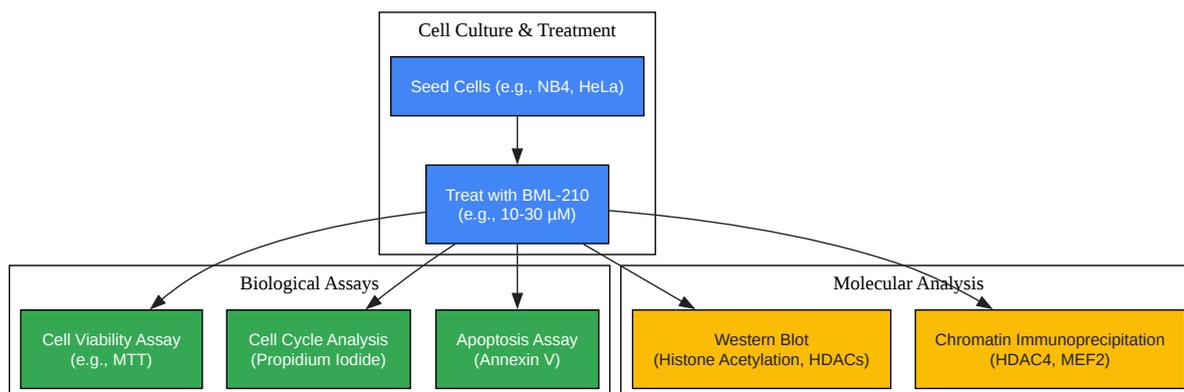
The following diagrams illustrate the key signaling pathways and logical relationships influenced by **BML-210**.



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**BML-210** mechanism of action on histone acetylation.





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